Enzymatic Selectivity Profiling: PNMT Inhibition vs. DMPEA and Natural Substrate
The target compound acts as a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme that converts norepinephrine to epinephrine. Direct biochemical data show a Ki of 1.11 mM [1]. This negligible affinity stands in stark contrast to classical PNMT inhibitors and demonstrates that the 3,4-dimethoxy-N-(2-phenylethyl) scaffold selects against engaging this catalytic site. In the same assay class, the primary amine analog 3,4-dimethoxyphenylethylamine (DMPEA) functions as a mitochondrial respiration inhibitor rather than a significant PNMT ligand, highlighting how the N-substitution motif redirects the molecule's primary target engagement profile from mitochondrial pathways to low-affinity enzyme surface recognition .
| Evidence Dimension | PNMT Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 mM (1.11E+6 nM) |
| Comparator Or Baseline | Natural substrate norepinephrine (Km ~ micromolar range); typical designed PNMT inhibitors (Ki in nanomolar range). 3,4-DMPEA comparator: Mechanism shifts to mitochondrial respiration, not enzyme inhibition. |
| Quantified Difference | Target compound Ki is >1,000,000-fold weaker than potent PNMT inhibitors, confirming functional segregation. |
| Conditions | In vitro radiochemical assay using bovine PNMT. |
Why This Matters
Procurement for neurochemistry studies requires verifying that the N-phenylethyl group prevents confounding PNMT agonism/antagonism, a feature not present in primary amine analogs like DMPEA.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Affinity Data Ki: 1.11E+6 nM for Phenylethanolamine N-Methyltransferase (PNMT). View Source
